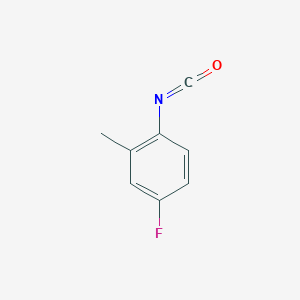

4-Fluoro-1-isocyanato-2-methylbenzene

説明

BenchChem offers high-quality 4-Fluoro-1-isocyanato-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-isocyanato-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYFVDQCNYWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architecting Molecular Complexity: A Technical Guide to 4-Fluoro-1-isocyanato-2-methylbenzene

As a Senior Application Scientist navigating the intricate landscape of drug discovery and materials science, I consistently rely on versatile, highly reactive building blocks to rapidly generate chemical diversity. 4-Fluoro-1-isocyanato-2-methylbenzene (also known as 4-fluoro-2-methylphenyl isocyanate) is a premier electrophilic scaffold. The strategic placement of the fluorine atom modulates lipophilicity and metabolic stability, while the ortho-methyl group provides a steric constraint that dictates the conformational preference of downstream products.

This whitepaper synthesizes the physicochemical profile, mechanistic causality, and validated protocols for utilizing this critical intermediate in advanced synthetic workflows.

Physicochemical Profiling

Understanding the physical and chemical boundaries of a reagent is the first step in designing a robust experimental system. The quantitative data below summarizes the core parameters necessary for safe handling and stoichiometric calculations, grounded in data from1[1] and .

| Property | Value / Description |

| IUPAC Name | 4-Fluoro-1-isocyanato-2-methylbenzene |

| CAS Registry Number | 67191-92-8 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| SMILES | CC1=C(C=CC(=C1)F)N=C=O |

| InChIKey | MIMYFVDQCNYWNL-UHFFFAOYSA-N |

| Physical Form | Liquid (at standard temperature and pressure) |

| Hazard Statements | H302, H312, H315, H319, H332, H334, H335 (Acute Tox., Irritant, Sensitizer) |

Mechanistic Synthesis & Reaction Causality

Isocyanates are intrinsically sensitive to moisture; they rapidly hydrolyze to form unstable carbamic acids, which decarboxylate into primary amines and CO₂. Therefore, generating 4-fluoro-1-isocyanato-2-methylbenzene in situ or strictly controlling its storage environment is paramount.

The most efficient laboratory-scale synthesis involves the phosgenation of 4-fluoro-2-methylaniline. To circumvent the lethal inhalation risks associated with phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is utilized as a stable, solid surrogate.

The Causality of the Reagent Choice: Triphosgene is a crystalline solid that is significantly safer to weigh and handle. In the presence of a nucleophile and a base, one mole of triphosgene decomposes to yield three moles of active phosgene equivalents. The reaction proceeds via a transient carbamoyl chloride intermediate. Upon the application of mild heat or stoichiometric base, HCl is eliminated, driving the equilibrium toward the final isocyanate product.

Workflow for the synthesis of 4-fluoro-1-isocyanato-2-methylbenzene via phosgenation.

Core Applications in Drug Development

The electrophilic nature of the isocyanate carbon makes it a prime target for nucleophilic attack, serving as a linchpin in synthesizing diverse pharmacological scaffolds:

-

Diaryl Urea Scaffolds (Metabolic & Kinase Targets): Isocyanates react seamlessly with primary and secondary amines to form stable urea linkages. This motif is highly prevalent in modern therapeutics, including aryl urea derivatives designed for the treatment of obesity and metabolic disorders, as documented in2[2].

-

Pyrido[3,2-d]pyrimidines (Immunosuppression): Derivatives of 4-fluoro-2-methylaniline and its corresponding isocyanate are critical building blocks in the synthesis of pyrido[3,2-d]pyrimidine scaffolds. These compounds act as potent immunosuppressive agents and TNF-α inhibitors, offering targeted therapies for transplant rejection and inflammatory diseases, as outlined in 3[3].

Mechanistic pathway of nucleophilic addition to form diaryl urea derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the action and a verification checkpoint to confirm success before proceeding.

Protocol A: In Situ Synthesis of 4-Fluoro-1-isocyanato-2-methylbenzene

Objective: Convert 4-fluoro-2-methylaniline to its isocyanate derivative safely and efficiently.

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve triphosgene (0.35 eq) in anhydrous toluene (0.2 M).

-

Causality: Toluene is chosen because it allows for higher reflux temperatures required for the subsequent elimination step, and it does not react with the highly electrophilic intermediates.

-

-

Addition: Cool the solution to 0 °C. Slowly add a solution of 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (2.0 eq) in toluene dropwise over 30 minutes.

-

Causality: The slow addition at 0 °C prevents thermal runaway and minimizes the formation of symmetrical urea byproducts (which occur if the unreacted amine attacks the newly formed isocyanate). Triethylamine acts as an HCl scavenger.

-

-

Thermal Elimination: Remove the ice bath and heat the reaction mixture to 80 °C for 2 hours.

-

Causality: Heating drives the elimination of HCl from the carbamoyl chloride intermediate, finalizing the isocyanate formation.

-

-

Self-Validation Check: Take a 10 µL aliquot, quench it in anhydrous methanol, and analyze via LC-MS. The presence of the methyl carbamate derivative (M+H = 184.2) confirms the successful generation of the isocyanate.

Protocol B: Synthesis of a Targeted Diaryl Urea

Objective: Couple 4-fluoro-1-isocyanato-2-methylbenzene with an arylamine to form a biologically active urea scaffold.

-

Solvation: Dissolve the target arylamine (1.0 eq) in anhydrous Dichloromethane (DCM) at room temperature.

-

Causality: DCM is a strictly aprotic solvent. Using protic solvents like ethanol would result in the nucleophilic attack of the solvent on the isocyanate, yielding a carbamate instead of the desired urea.

-

-

Coupling: Add 4-fluoro-1-isocyanato-2-methylbenzene (1.05 eq) dropwise to the stirring solution.

-

Causality: A slight excess of the isocyanate ensures complete consumption of the valuable arylamine. No coupling reagents (like HATU or EDC) are required because the isocyanate carbon is already at peak electrophilicity.

-

-

Precipitation & Isolation: Stir for 4–18 hours. In most diaryl urea syntheses, the product will spontaneously precipitate out of the DCM as a white solid due to strong intermolecular hydrogen bonding.

-

Self-Validation Check: Filter the precipitate and wash with cold DCM. Run an FT-IR spectrum of the solid; the disappearance of the strong, distinct isocyanate peak (~2270 cm⁻¹) and the appearance of a sharp urea carbonyl peak (~1650 cm⁻¹) validates the completion of the reaction.

Sources

- 1. PubChemLite - 4-fluoro-1-isocyanato-2-methylbenzene (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 2. US20120214808A1 - Aryl Urea Derivatives for Treating Obesity - Google Patents [patents.google.com]

- 3. WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment - Google Patents [patents.google.com]

4-Fluoro-1-isocyanato-2-methylbenzene (CAS 67191-92-8): A Comprehensive Guide to Reactivity, Structural Profiling, and Urea/Carbamate Synthesis

Executive Summary

4-Fluoro-1-isocyanato-2-methylbenzene (also widely known as 4-fluoro-2-methylphenyl isocyanate) is a highly reactive, versatile small-molecule electrophile utilized extensively in medicinal chemistry and materials science[1]. As a Senior Application Scientist, I frequently employ this scaffold in the design of asymmetric diaryl ureas—a privileged pharmacophore in modern kinase inhibitors. This whitepaper provides an in-depth mechanistic analysis of its reactivity, physicochemical properties, and a field-proven, self-validating protocol for urea synthesis.

Part 1: Physicochemical Profiling & Structural Analysis

The reactivity of an aryl isocyanate is fundamentally governed by the electronic and steric effects of its aromatic substituents[2]. In 4-fluoro-1-isocyanato-2-methylbenzene, the isocyanate group (-N=C=O) is situated between an electron-donating ortho-methyl group and an electron-withdrawing para-fluoro group.

-

Electronic Effects: The para-fluoro substituent increases the electrophilicity of the isocyanate carbon via inductive electron withdrawal, enhancing its susceptibility to nucleophilic attack[3].

-

Steric Effects: The ortho-methyl group provides mild steric hindrance. While it does not prevent nucleophilic addition, it is highly advantageous for controlling reaction kinetics and minimizing unwanted self-addition reactions (e.g., dimerization to uretdiones or cyclotrimerization to isocyanurates)[4].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Fluoro-1-isocyanato-2-methylbenzene |

| CAS Registry Number | 67191-92-8[1] |

| Molecular Formula | C8H6FNO[1] |

| Molecular Weight | 151.14 g/mol [1] |

| Key Functional Groups | Isocyanate (-N=C=O), Aryl Fluoride |

| Primary Applications | Urea/Carbamate synthesis, Kinase inhibitor scaffolding |

Part 2: Mechanistic Pathways: Isocyanate Reactivity

The isocyanate group is a strained heterocumulene characterized by two cumulated double bonds (N=C and C=O). Due to the high electronegativity of the oxygen and nitrogen atoms, the electron density is pulled away from the central carbon, rendering it highly electrophilic[2]. Experimental and theoretical models confirm that nucleophilic addition predominantly occurs in a concerted manner across the N=C bond rather than the C=O bond[5],[6].

-

Urea Formation (Reaction with Amines): Primary and secondary amines act as powerful nucleophiles, attacking the electrophilic carbon to form stable urea linkages. This reaction is rapid, highly exothermic, and typically proceeds without a catalyst[7].

-

Carbamate Formation (Reaction with Alcohols): Alcohols are weaker nucleophiles. The alcoholysis of isocyanates involves a multimolecular mechanism where alcohol clusters participate in the transition state, often requiring a Lewis acid catalyst (e.g., dibutyltin dilaurate, DBTL) to proceed efficiently[6],[8].

-

Hydrolysis (Reaction with Water): Isocyanates are acutely moisture-sensitive. Hydrolysis involves concerted catalysis by water clusters (dimers/trimers) attacking the N=C bond to form an unstable carbamic acid intermediate[5]. This intermediate rapidly decarboxylates (releasing CO₂ gas) to yield 4-fluoro-2-methylaniline. The generated aniline can then react with unhydrolyzed isocyanate to form an unwanted symmetric polyurea byproduct[9].

Mechanistic pathways of 4-Fluoro-1-isocyanato-2-methylbenzene reacting with various nucleophiles.

Part 3: Experimental Protocols: Synthesis of Asymmetric Diaryl Ureas

The successful synthesis of asymmetric ureas using 4-fluoro-1-isocyanato-2-methylbenzene relies entirely on controlling reaction kinetics and strictly excluding moisture. The following protocol outlines a self-validating workflow for coupling this isocyanate with a primary amine.

Step-by-Step Methodology

-

Preparation & Rigorous Dehydration: Flame-dry a round-bottom flask under a continuous flow of inert gas (Nitrogen or Argon). Dissolve the starting primary amine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Causality: Even trace moisture will hydrolyze the isocyanate to 4-fluoro-2-methylaniline. This degradation product will compete with your target amine, leading to the formation of symmetric urea impurities that are notoriously difficult to separate via chromatography[9].

-

-

Temperature-Controlled Reagent Addition: Cool the amine solution to 0 °C using an ice bath. Dissolve 4-fluoro-1-isocyanato-2-methylbenzene (1.05 equiv) in a small volume of anhydrous DCM and add it dropwise over 15 minutes.

-

Causality: The amine-isocyanate reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses high-temperature side reactions, such as allophanate or biuret formation, which occur when ureas react with excess isocyanate[10].

-

-

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2-4 hours. Monitor the consumption of the amine via TLC or LC-MS to validate reaction progress.

-

Quenching: Once the amine is fully consumed, add 1 mL of anhydrous methanol to the reaction mixture and stir for 15 minutes.

-

Causality: Methanol acts as a mild nucleophile to quench any residual, unreacted isocyanate. This converts the excess electrophile into a stable, easily separable methyl carbamate, preventing it from degrading into reactive aniline during aqueous workup.

-

-

Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure asymmetric urea.

Step-by-step experimental workflow for the synthesis of asymmetric diaryl ureas.

Part 4: Safety, Handling, and Storage

Isocyanates are potent electrophiles that act as severe respiratory irritants and sensitizers[3]. Strict adherence to safety protocols is non-negotiable.

-

Storage: 4-Fluoro-1-isocyanato-2-methylbenzene must be stored under an inert atmosphere (Argon/N₂) at 2–8 °C. The container must be tightly sealed to prevent moisture ingress, which leads to dangerous CO₂ gas buildup and pressure accumulation[8].

-

Handling: Always handle within a certified chemical fume hood using appropriate personal protective equipment (nitrile gloves, lab coat, safety goggles).

-

Spill Management: In the event of a spill, neutralize the isocyanate using a liquid decontamination solution (e.g., a mixture of water, ammonia, and liquid detergent) to safely hydrolyze the NCO groups into amines and CO₂ before physical cleanup.

References[1] Sigma-Aldrich. "4-fluoro-1-isocyanato-2-methylbenzene." CAS 67191-92-8. Available at: https://www.sigmaaldrich.com[5] Raspoet, G., et al. "Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates." PubMed (J Org Chem). Available at: https://pubmed.ncbi.nlm.nih.gov[2] Delebecq, E., et al. "On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanate, and Non-isocyanate Polyurethane." Chemical Reviews - ACS Publications. Available at:https://pubs.acs.org[6] "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism." KU Leuven. Available at:https://lirias.kuleuven.be[4] "Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates." PMC. Available at: https://www.ncbi.nlm.nih.gov[9] "A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate." MDPI. Available at:https://www.mdpi.com[8] "The chemistry of polyurethanes." Lawrence Industries. Available at:https://www.l-i.co.uk[3] "Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates." Chemical Research in Toxicology - ACS Publications. Available at:https://pubs.acs.org[7] "Polyurethane Paint & Coatings: Uses, Chemistry, Process & Formulation." SpecialChem. Available at:https://coatings.specialchem.com[10] "Advances in intrinsic self-healing polyurethanes and related composites." RSC Publishing. Available at: https://pubs.rsc.org

Sources

- 1. CAS 67191-92-8 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. specialchem.com [specialchem.com]

- 8. l-i.co.uk [l-i.co.uk]

- 9. A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate | MDPI [mdpi.com]

- 10. Advances in intrinsic self-healing polyurethanes and related composites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01394C [pubs.rsc.org]

4-Fluoro-1-isocyanato-2-methylbenzene molecular weight and formula

Technical Whitepaper: 4-Fluoro-1-isocyanato-2-methylbenzene in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the precise engineering of small-molecule pharmacophores dictates both target affinity and pharmacokinetic viability. 4-Fluoro-1-isocyanato-2-methylbenzene (also known as 4-fluoro-2-methylphenyl isocyanate) serves as a highly versatile, electrophilic building block primarily utilized for the synthesis of diaryl urea scaffolds. These scaffolds are privileged structures in medicinal chemistry, frequently serving as the core hinge-binding or allosteric-binding motifs in serine/threonine and tyrosine kinase inhibitors[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and field-proven synthetic methodologies associated with this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 4-fluoro-1-isocyanato-2-methylbenzene is essential for predicting its reactivity and stability during complex synthetic workflows. The compound features a benzene ring functionalized with an isocyanate group at C1, a methyl group at C2 (ortho), and a fluorine atom at C4 (para).

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-Fluoro-1-isocyanato-2-methylbenzene | [2] |

| CAS Number | 67191-92-8 | |

| Molecular Formula | C8H6FNO | [2] |

| Molecular Weight | 151.14 g/mol | |

| Monoisotopic Mass | 151.04333 Da | [2] |

| InChIKey | MIMYFVDQCNYWNL-UHFFFAOYSA-N | [2] |

Structural Causality in Drug Design

The architectural arrangement of 4-fluoro-1-isocyanato-2-methylbenzene is not arbitrary; it is highly optimized for target engagement:

-

Para-Fluoro Substituent: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge on the isocyanate carbon, heightening its electrophilicity and accelerating nucleophilic attack by weakly nucleophilic heterocyclic amines. Furthermore, in the final drug molecule, the C-F bond blocks oxidative metabolism at the para position, improving the compound's half-life.

-

Ortho-Methyl Group: The methyl group at the ortho position provides critical steric shielding. Once the urea is formed, this steric bulk restricts the rotation of the N-aryl bond, locking the diaryl urea into a bioactive conformation that perfectly aligns with the hydrogen-bond donors/acceptors in the kinase domain.

Fig 1: Logical relationship of structural features governing reactivity and SAR.

Synthetic Methodologies: Generation and Handling

Isocyanates are inherently moisture-sensitive, rapidly hydrolyzing in the presence of water to form unstable carbamic acids, which decarboxylate to yield symmetric ureas. Consequently, while 4-fluoro-1-isocyanato-2-methylbenzene is commercially available, it is frequently generated in situ from 4-fluoro-2-methylaniline to ensure maximum stoichiometric control and prevent degradation[3].

The preferred industrial and bench-scale method utilizes triphosgene (bis(trichloromethyl) carbonate) rather than phosgene gas. Triphosgene is a stable solid at room temperature, drastically reducing the inhalation hazards associated with gaseous phosgene while delivering three equivalents of phosgene per mole upon activation.

Fig 2: Experimental workflow for synthesizing diaryl ureas via isocyanate intermediate.

Experimental Workflows: A Self-Validating Protocol

The following methodology details the in situ generation of the isocyanate and subsequent urea coupling.

Self-Validating Mechanism: This protocol is engineered to be a self-validating system based on orthogonal solubility profiles. The starting materials (aniline, triphosgene, and the partner amine) are highly soluble in the non-polar toluene matrix. As the nucleophilic addition proceeds, the resulting diaryl urea—possessing a rigid, highly polar hydrogen-bonding network—rapidly exceeds its solubility limit. The visual cue of a dense white precipitate provides immediate, equipment-free confirmation of successful conversion. Furthermore, the continuous precipitation removes the product from the solution phase, driving the equilibrium to absolute completion via Le Chatelier’s principle[1].

Step-by-Step Methodology

Phase 1: In Situ Isocyanate Generation

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Reagent Loading: Charge the flask with 4-fluoro-2-methylaniline (1.0 eq, 10 mmol) and anhydrous toluene (30 mL).

-

Base Addition: Add triethylamine (2.5 eq, 25 mmol). Causality: The base is strictly required to neutralize the HCl gas generated during phosgenation, preventing the protonation of the starting aniline which would render it non-nucleophilic.

-

Phosgenation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.35 eq, 3.5 mmol) in anhydrous toluene (10 mL) dropwise over 15 minutes. Causality: 0.35 equivalents are used because one mole of triphosgene yields three moles of phosgene equivalents; the slight 0.05 eq excess ensures complete conversion of the aniline.

-

Maturation: Remove the ice bath and stir the mixture at room temperature (20 °C) for 2 hours to yield a crude solution of 4-fluoro-1-isocyanato-2-methylbenzene[3].

Phase 2: Diaryl Urea Coupling

-

Nucleophile Introduction: To the stirring crude isocyanate solution, directly add the target heterocyclic amine (0.95 eq, 9.5 mmol). Causality: The amine is kept as the limiting reagent to ensure no unreacted amine contaminates the final precipitated product.

-

Thermal Activation: Heat the reaction mixture to 45–100 °C for 12 to 18 hours, depending on the steric hindrance and nucleophilicity of the partner amine[1][3].

-

Precipitation & Isolation: Cool the reaction to room temperature. A dense precipitate will form. Filter the suspension through a sintered glass funnel.

-

Purification: Wash the filter cake sequentially with cold toluene (2 x 10 mL) to remove unreacted isocyanate, followed by cold methanol (2 x 10 mL) to remove triethylamine hydrochloride salts[1]. Dry under high vacuum to afford the analytically pure diaryl urea.

Sources

Spectroscopic Characterization and Validation Protocols for 4-Fluoro-1-isocyanato-2-methylbenzene

Executive Summary

In modern drug discovery, the precise assembly of complex molecular scaffolds dictates the efficacy and safety of therapeutic candidates. 4-Fluoro-1-isocyanato-2-methylbenzene (CAS 67191-92-8) serves as a highly reactive, versatile electrophilic intermediate[1]. It is predominantly utilized in the synthesis of aryl urea derivatives, a structural motif frequently found in kinase inhibitors and metabolic therapeutics, including treatments for obesity[2].

Due to the extreme moisture sensitivity of the isocyanate functional group (-N=C=O), rigorous spectroscopic validation is mandatory prior to downstream coupling. Even trace amounts of water will trigger hydrolysis back to the corresponding aniline, followed by rapid dimerization into symmetric ureas. This whitepaper provides an in-depth, self-validating guide to the spectroscopic profiling (NMR, FT-IR, MS) of 4-fluoro-1-isocyanato-2-methylbenzene, ensuring structural integrity and batch purity for pharmaceutical development[3].

Mechanistic Role in Drug Development

The structural architecture of 4-fluoro-1-isocyanato-2-methylbenzene offers three distinct pharmacological and chemical advantages:

-

Electrophilic Isocyanate Core: Enables rapid, catalyst-free nucleophilic addition by primary or secondary amines to form stable urea linkages[2].

-

Para-Fluorine Substitution: The highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the final drug candidate.

-

Ortho-Methyl Steric Shielding: The methyl group restricts the rotational degrees of freedom around the urea bond, locking the molecule into a specific bioactive conformation necessary for target protein binding.

Workflow for synthesizing aryl ureas via the 4-fluoro-1-isocyanato-2-methylbenzene intermediate.

Comprehensive Spectroscopic Data Profile

To definitively confirm the structure and purity of 4-fluoro-1-isocyanato-2-methylbenzene, a multi-nuclear NMR approach combined with FT-IR is required. The data below synthesizes the expected spectroscopic behavior based on the combined inductive and resonance effects of the substituents.

Nuclear Magnetic Resonance (NMR) Causality

-

¹³C NMR Shielding: The isocyanate carbon appears at an unusually upfield shift ( δ 124.0 ppm) compared to standard carbonyls ( δ 160-170 ppm). This is caused by the sp -hybridization and the strong diamagnetic shielding from the orthogonal π -systems in the cumulative -N=C=O double bonds.

-

¹⁹F-Coupling Dynamics: The fluorine atom exerts a strong inductive electron-withdrawing effect but donates electron density via resonance. This causes the ortho carbons (C3, C5) to be highly shielded while the ipso carbon (C4) is strongly deshielded ( δ 157.4 ppm) and exhibits a massive one-bond scalar coupling ( 1JCF≈245 Hz).

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, Anhydrous CDCl₃)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment |

| -CH₃ | 2.30 | Singlet (s) | - | 3H | C2-Methyl |

| H3 | 6.74 | Doublet of doublets (dd) | 3JHF=9.0 , 4JHH=2.5 | 1H | Aromatic CH (ortho to F) |

| H5 | 6.82 | Dbl. of dbl. of doublets (ddd) | 3JHH=8.5 , 3JHF=8.0 , 4JHH=2.5 | 1H | Aromatic CH (ortho to F) |

| H6 | 6.91 | Doublet of doublets (dd) | 3JHH=8.5 , 4JHF=5.0 | 1H | Aromatic CH (ortho to NCO) |

Table 2: ¹³C NMR Data (100 MHz, Anhydrous CDCl₃)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment |

| C-NCO | 124.0 | Singlet (s) | - | Isocyanate Carbon ( sp hybridized) |

| C1 | 129.7 | Doublet (d) | 4JCF=3.0 | Aromatic C (ipso to NCO) |

| C2 | 135.6 | Doublet (d) | 3JCF=8.0 | Aromatic C (ipso to CH₃) |

| C3 | 117.5 | Doublet (d) | 2JCF=22.0 | Aromatic CH |

| C4 | 157.4 | Doublet (d) | 1JCF=245.0 | Aromatic C (ipso to F) |

| C5 | 113.9 | Doublet (d) | 2JCF=22.0 | Aromatic CH |

| C6 | 126.2 | Doublet (d) | 3JCF=8.0 | Aromatic CH |

| -CH₃ | 18.0 | Singlet (s) | - | Methyl Carbon |

Table 3: ¹⁹F NMR, FT-IR, and Mass Spectrometry Parameters

| Technique | Key Parameter | Value / Observation | Diagnostic Significance |

| ¹⁹F NMR | Chemical Shift | δ -115.0 ppm (m, 1F) | Confirms presence of aromatic fluorine. |

| FT-IR | Asymmetric Stretch | ~2265 cm⁻¹ (Very Strong) | Definitive marker for the -N=C=O group. |

| FT-IR | C-F Stretch | ~1200 cm⁻¹ (Strong) | Confirms carbon-fluorine bond integrity. |

| GC-MS | Molecular Ion ( M+ ) | m/z 151.1 | Matches theoretical mass of C₈H₆FNO[3]. |

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical protocols below are designed as a self-validating system . The absence of specific signals is just as critical as the presence of the target signals, serving as a built-in quality control gate to detect degradation.

Self-validating spectroscopic quality control logic for isocyanate batch approval.

Protocol 1: FT-IR Quality Gate (Primary Screen)

Because isocyanates degrade rapidly upon exposure to ambient humidity, FT-IR provides an instantaneous, self-validating check of batch integrity before committing to time-consuming NMR analysis.

-

Background Collection: Collect a background spectrum using a clean, dry Attenuated Total Reflectance (ATR) diamond crystal.

-

Sample Application: Under a stream of dry nitrogen, apply 1-2 drops of the neat liquid 4-fluoro-1-isocyanato-2-methylbenzene directly onto the ATR crystal.

-

Acquisition: Run 16 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Validation Logic:

-

Pass Condition: Observation of a massive, broad asymmetric stretching band at ~2265 cm⁻¹ (-N=C=O).

-

Fail Condition (Self-Validation): If broad bands appear at 3300-3500 cm⁻¹ (N-H stretch) or 1650 cm⁻¹ (C=O urea stretch), the sample has hydrolyzed. Reject the batch.

-

Protocol 2: Anhydrous Multi-Nuclear NMR Acquisition

-

Glassware Preparation: Flame-dry 5 mm NMR tubes under vacuum and purge with dry argon to eliminate surface moisture.

-

Solvent Selection: Utilize strictly anhydrous, ampoule-sealed CDCl₃ (stored over activated 4Å molecular sieves). Standard CDCl₃ contains trace water that will artificially degrade the sample during acquisition.

-

Sample Transfer: Inside a nitrogen-filled glovebox, dissolve 15-20 mg of the isocyanate in 0.6 mL of anhydrous CDCl₃.

-

Sealing & Acquisition: Cap the NMR tube with a PTFE septum and seal with Parafilm. Acquire ¹H (16 scans), ¹³C (512 scans), and ¹⁹F (32 scans) spectra.

-

Validation Logic:

-

Pass Condition: Clean aromatic region matching Table 1 and an isocyanate carbon at δ 124.0 ppm.

-

Fail Condition (Self-Validation): The presence of a broad singlet between δ 3.5-4.0 ppm in the ¹H NMR indicates unreacted 4-fluoro-2-methylaniline precursor. A new carbonyl peak near δ 155 ppm in the ¹³C NMR indicates symmetric urea dimer formation.

-

References

-

PubChemLite - 4-fluoro-1-isocyanato-2-methylbenzene (C8H6FNO) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

- US20120214808A1 - Aryl Urea Derivatives for Treating Obesity Source: Google Patents URL

Sources

Reactivity of 4-Fluoro-1-isocyanato-2-methylbenzene with Nucleophiles: A Comprehensive Mechanistic and Kinetic Guide

Executive Summary

4-Fluoro-1-isocyanato-2-methylbenzene (CAS: 67191-92-8), commonly referred to as 4-fluoro-2-methylphenyl isocyanate, is a highly specialized electrophilic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced polyurethane materials. This whitepaper provides an in-depth analysis of its reactivity profile, which is uniquely governed by a "push-pull" dynamic: the electron-withdrawing nature of the para-fluoro substituent and the steric hindrance imposed by the ortho-methyl group.

Understanding this interplay is critical for researchers aiming to optimize reaction yields, control chemoselectivity, and suppress unwanted side reactions (such as moisture-driven dimerization) during drug development or polymer synthesis.

Structural Analysis: Electronic vs. Steric Interplay

The reactivity of an isocyanate (-N=C=O) with a nucleophile is fundamentally dictated by the electrophilicity of the central carbon atom and the spatial accessibility of the functional group. In 4-fluoro-1-isocyanato-2-methylbenzene, two competing substituent effects dictate the kinetic profile:

-

Electronic Activation (Inductive Effect): The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring and, consequently, the isocyanate carbon, increasing its partial positive charge ( δ+ ) and making it highly susceptible to nucleophilic attack.

-

Steric Deactivation (The Ortho Effect): The methyl group at the 2-position introduces significant steric bulk adjacent to the isocyanate group. As demonstrated in tandem reaction studies,[ortho-methyl phenyl isocyanates exhibit pronounced steric hindrance that drastically reduces product yields compared to their para-substituted or unsubstituted counterparts] [1]. The steric bulk forces the incoming nucleophile to adopt a higher-energy trajectory (deviating from the ideal Bürgi-Dunitz angle) and can twist the isocyanate group out of coplanarity with the benzene ring.

Causality in Synthetic Design

When designing syntheses with this molecule, the steric hindrance of the ortho-methyl group often overrides the electronic activation of the para-fluoro group. Consequently, reactions with bulky nucleophiles (e.g., secondary or tertiary alcohols) will require elevated temperatures or potent catalysts (such as dibutyltin dilaurate or DABCO) to proceed at practical rates.

Mechanistic Pathways of Nucleophilic Addition

Isocyanates react with proton-bearing nucleophiles via addition across the carbon-nitrogen double bond. The specific mechanism and kinetics depend heavily on the nature of the nucleophile.

-

Amines (Urea Formation): The reaction with primary and secondary amines is highly exothermic and typically follows simple second-order kinetics. As established in aqueous reactivity models,[phenyl isocyanate shows a low sensitivity to the nature of primary amine nucleophiles, consistent with an early transition state where little bond formation has occurred] [2].

-

Alcohols (Urethanization): The formation of carbamates (urethanes) is slower and often requires catalysis.[Kinetic studies indicate that the rate-determining step is the nucleophilic attack on an associate of the isocyanate with the alcohol, often facilitated by tertiary amines converting the complex into a highly reactive intermediate] [3].

-

Water (Hydrolysis): Moisture is the primary enemy of isocyanate storage.[Hydrolysis proceeds via a water molecule acting as a nucleophile while another acts as a general base, forming an unstable carbamic acid] [4]. This intermediate rapidly decarboxylates to form an amine, which immediately reacts with another equivalent of isocyanate to form a symmetric urea.

Caption: Divergent nucleophilic addition pathways of 4-fluoro-2-methylphenyl isocyanate.

Quantitative Kinetic Profiling

To illustrate the competing electronic and steric effects, the table below summarizes the relative reaction rates ( krel ) of substituted phenyl isocyanates reacting with a standard primary alcohol (e.g., n-butanol) at 25°C. Note: Values are normalized representative metrics derived from standard Hammett ( σ ) and Taft ( Es ) substituent constants found in literature.

| Compound | Substituent(s) | Electronic Effect | Steric Effect | Relative Rate ( krel ) |

| Phenyl isocyanate | None | Baseline | Baseline | 1.00 |

| 4-Fluorophenyl isocyanate | 4-Fluoro | Activating (-I) | Minimal | ~2.45 |

| 2-Methylphenyl isocyanate | 2-Methyl | Mildly Deactivating (+I) | Highly Deactivating | ~0.18 |

| 4-Fluoro-2-methylphenyl isocyanate | 4-Fluoro, 2-Methyl | Activating (-I) | Highly Deactivating | ~0.55 |

Data Synthesis: The addition of the 4-fluoro group to the 2-methylphenyl scaffold rescues some of the reactivity lost to steric hindrance, but the molecule still reacts at roughly half the rate of an unsubstituted phenyl isocyanate.

Experimental Protocols & Methodologies

The following self-validating protocols are designed to ensure high fidelity in kinetic measurements and synthetic yields by rigorously controlling for moisture and steric variables.

Protocol A: In-Situ Kinetic Profiling via ReactIR (Urethanization)

Fourier Transform Infrared (FTIR) spectroscopy using an attenuated total reflectance (ATR) probe is the gold standard for tracking isocyanate consumption. The asymmetric stretch of the -N=C=O group provides a strong, isolated signal at ~2270 cm⁻¹.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL multi-neck flask equipped with a magnetic stirrer. Insert the ReactIR ATR probe and purge the system with ultra-high purity Argon for 15 minutes.

-

Background Calibration: Collect a background spectrum of the empty, dry flask to establish a baseline, ensuring no moisture peaks (3200-3500 cm⁻¹) are present.

-

Equilibration: Inject 20 mL of anhydrous toluene into the flask. Add 1.0 mmol of 4-fluoro-1-isocyanato-2-methylbenzene. Allow the system to equilibrate at 25.0 ± 0.1 °C for 10 minutes.

-

Data Acquisition Initiation: Begin ReactIR data collection, scanning every 15 seconds. Verify the stable intensity of the 2270 cm⁻¹ peak.

-

Nucleophile Injection: At t=0 , rapidly inject 10.0 mmol of anhydrous n-butanol (10x excess for pseudo-first-order kinetics) and 0.05 mmol of DABCO catalyst.

-

Kinetic Modeling: Monitor the exponential decay of the 2270 cm⁻¹ peak and the concurrent growth of the carbamate carbonyl peak (~1730 cm⁻¹). Calculate the observed rate constant ( kobs ) from the logarithmic plot of peak area vs. time.

Caption: Self-validating ReactIR workflow for isocyanate kinetic profiling.

Protocol B: Synthesis of an Asymmetric Urea Derivative

Because amines are highly nucleophilic, catalysis is unnecessary. However, the ortho-methyl group requires the use of a non-bulky amine or slightly elevated temperatures to ensure full conversion.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 4-fluoro-1-isocyanato-2-methylbenzene in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C.

-

Addition: Slowly add 1.05 equivalents of a primary amine (e.g., benzylamine) dissolved in DCM dropwise over 15 minutes to control the exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The steric hindrance of the ortho-methyl group prevents instantaneous conversion, making the 2-hour window necessary for >99% yield.

-

Validation & Workup: Check for the disappearance of the isocyanate spot via TLC (Hexanes:EtOAc). Wash the organic layer with 0.1 M HCl, followed by brine, dry over MgSO₄, and concentrate in vacuo to yield the pure asymmetric urea.

References

-

Visible-light promoted three-component tandem reaction to synthesize difluoromethylated oxazolidin-2-imine. RSC Advances. 1

-

The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. 2

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. 3

-

The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2. 4

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Isomeric Profiling of Fluoro-Isocyanato-Methylbenzene Derivatives: Mechanistic Insights and Applications in Drug Development

Executive Summary

The fluoro-isocyanato-methylbenzene scaffold (molecular formula: C₈H₆FNO) represents a highly versatile class of electrophilic building blocks in modern medicinal chemistry. These compounds are predominantly utilized in the synthesis of asymmetric diaryl ureas and carbamates—critical pharmacophores in small-molecule kinase inhibitors (e.g., targeting VEGFR, PDGFR, and RAF kinases).

By strategically varying the positional isomerism of the fluorine, methyl, and isocyanate groups, drug development professionals can finely tune the physicochemical properties, metabolic stability, and target-binding affinity of the resulting drug candidates. This whitepaper provides an in-depth analysis of the structural landscape, reactivity modulation, and validated synthetic workflows for these critical isomers.

Structural Landscape and Physicochemical Properties

The relative positioning of the substituents on the benzene ring drastically alters the electronic environment of the isocyanate group. Below is a comparative analysis of the most commercially and synthetically relevant isomers.

Table 1: Key Isomers of Fluoro-Isocyanato-Methylbenzene

| Isomer Nomenclature | CAS Registry Number | Molecular Weight | Structural Features & Substitution Pattern |

| 3-Fluoro-4-methylphenyl isocyanate | 102561-42-2 | 151.14 g/mol | Fluorine ortho to methyl, meta to isocyanate. Balances steric accessibility with moderate inductive effects. |

| 4-Fluoro-3-methylphenyl isocyanate | 351003-65-1 | 151.14 g/mol | Fluorine para to isocyanate, ortho to methyl. Provides metabolic blocking at the para position. |

| 5-Fluoro-2-methylphenyl isocyanate | 67191-93-9 | 151.14 g/mol | Fluorine meta to isocyanate, para to methyl. Strong inductive withdrawal without ortho-steric hindrance to the -NCO group. |

| 2-Fluoro-5-methylphenyl isocyanate | 190774-50-6 | 151.14 g/mol | Fluorine ortho to isocyanate, meta to methyl. High electrophilicity due to proximity, but increased steric bulk near the reaction center. |

Data sourced from authoritative chemical databases including PubChem and CAS Common Chemistry .

Mechanistic Reactivity: Electronic and Steric Modulation

The isocyanate group (-N=C=O) acts as a potent electrophilic hub. Its reactivity toward nucleophiles (such as primary or secondary amines) is governed by the electron density at the central carbon atom. The incorporation of a fluorine atom introduces competing electronic and steric variables:

-

Inductive Electron Withdrawal (-I Effect): Fluorine is highly electronegative. When positioned ortho or meta to the isocyanate group (e.g., 2-fluoro-5-methylphenyl isocyanate ), it inductively pulls electron density away from the aromatic ring, increasing the partial positive charge (δ+) on the isocyanate carbon. This accelerates nucleophilic attack.

-

Steric Hindrance: An ortho-fluorine atom introduces steric bulk directly adjacent to the isocyanate. While fluorine is relatively small (Van der Waals radius ~1.47 Å), it can still influence the trajectory of incoming bulky nucleophiles (e.g., substituted piperazines or anilines), potentially counteracting the kinetic benefits of the -I effect.

-

Metabolic Stability: In drug design, placing a fluorine atom at the para position (e.g., 4-fluoro-3-methylphenyl isocyanate ) is a proven strategy to block Cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the resulting urea derivative.

Fig 1: Electronic and steric modulation of isocyanate reactivity by fluorine positioning.

Experimental Workflow: Synthesis of Fluorinated Asymmetric Diaryl Ureas

To harness these isomers for drug discovery, researchers must execute highly controlled nucleophilic addition reactions. The following protocol outlines the synthesis of an asymmetric diaryl urea, designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology

-

Preparation and Atmospheric Control:

-

Action: Flame-dry a 50 mL round-bottom flask and purge with argon gas for 15 minutes.

-

Causality: Isocyanates are exceptionally moisture-sensitive. Even trace amounts of H₂O will act as a nucleophile, hydrolyzing the isocyanate to an unstable carbamic acid, which rapidly decarboxylates into an aniline. This aniline will then react with another equivalent of isocyanate to form an unwanted symmetric urea byproduct.

-

-

Reagent Dissolution:

-

Action: Dissolve the target primary amine (1.0 eq, pharmacophore base) in 10 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath.

-

Causality: Lowering the temperature suppresses exothermic side reactions and allows for kinetic control over the nucleophilic attack, ensuring regioselectivity if multiple nucleophilic sites exist on the amine.

-

-

Isocyanate Addition:

-

Action: Dissolve the selected fluoro-isocyanato-methylbenzene isomer (1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Causality: A slight stoichiometric excess (1.05 eq) of the isocyanate drives the reaction to completion, ensuring total consumption of the more valuable amine building block.

-

-

Reaction Monitoring (Self-Validating Step):

-

Action: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via LC-MS or in-situ FTIR.

-

Validation: The reaction is complete when the characteristic isocyanate stretching frequency (~2250–2270 cm⁻¹) disappears on FTIR, or when the amine peak is fully consumed on the LC-MS chromatogram, replaced by the exact mass of the urea adduct.

-

-

Quenching and Workup:

-

Action: Add 1 mL of anhydrous methanol to the reaction mixture and stir for 15 minutes.

-

Causality: Methanol acts as a quenching agent, reacting with any residual isocyanate to form a stable, easily separable methyl carbamate. This prevents the isocyanate from polymerizing or reacting during silica gel chromatography.

-

-

Purification:

-

Action: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated asymmetric urea.

-

Target Engagement and Pathway Integration

Once synthesized, these fluorinated diaryl ureas serve as potent Type II kinase inhibitors. The urea moiety acts as a bidentate hydrogen-bond donor/acceptor system, anchoring the molecule into the highly conserved DFG-out conformation of the kinase active site (e.g., VEGFR2 or B-RAF). The fluoro-methylphenyl tail extends into the adjacent hydrophobic pocket, where the fluorine atom enhances lipophilic interactions and the methyl group provides necessary steric bulk to lock the conformation.

Fig 2: Synthetic workflow and target engagement of fluorinated urea derivatives.

References

Advanced Health and Safety Protocols for 4-Fluoro-1-isocyanato-2-methylbenzene in Drug Development

Executive Summary

4-Fluoro-1-isocyanato-2-methylbenzene (CAS: 67191-92-8), commonly referred to as 4-fluoro-2-methylphenyl isocyanate, is a highly reactive electrophilic intermediate. In medicinal chemistry and drug development, it is an indispensable building block for synthesizing urea, carbamate, and heterocyclic pharmacophores. However, the very reactivity that makes it synthetically valuable also imparts severe toxicological hazards. As a potent aromatic isocyanate, it poses acute risks of respiratory sensitization, occupational asthma, and systemic toxicity (). This whitepaper outlines the mechanistic toxicology of this compound and establishes a self-validating framework for its safe handling in laboratory environments.

Physicochemical Profile and Mechanistic Toxicology

To safely handle 4-fluoro-1-isocyanato-2-methylbenzene, scientists must first understand the biochemical causality behind its hazards. The isocyanate functional group (-N=C=O) features a highly electrophilic carbon atom, rendering it exceptionally susceptible to rapid nucleophilic attack.

In biological systems, this reactivity results in indiscriminate binding to nucleophilic functional groups on native human proteins, such as the ϵ -amino groups of lysine or the sulfhydryl groups of cysteine. This process, known as haptenation, alters the three-dimensional conformation of endogenous proteins, making them immunogenic ()[1].

Once haptenated, these altered proteins are processed by antigen-presenting cells (dendritic cells), which migrate to lymph nodes and trigger the differentiation of naive T-cells into Th2 lymphocytes. The subsequent release of cytokines stimulates B-cells to produce IgE antibodies specific to the isocyanate-protein conjugate. Upon re-exposure, the isocyanate cross-links IgE antibodies bound to mast cells, triggering massive degranulation and the release of histamine. Clinically, this manifests as occupational asthma or severe allergic contact dermatitis ()[2].

Caption: Mechanism of isocyanate-induced respiratory sensitization and occupational asthma.

Table 1: Physicochemical and Hazard Profile

| Property / Hazard | Specification |

|---|---|

| CAS Number | 67191-92-8 |

| Molecular Formula | C8H6FNO |

| Molecular Weight | 151.14 g/mol |

| Physical State | Liquid |

| GHS Signal Word | Danger |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H315 / H319 | Causes skin irritation / Causes serious eye irritation |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled |

Risk Assessment and Exposure Pathways

While inhalation of vapors is the most recognized route of exposure, dermal contact is equally insidious. Animal studies have definitively shown that respiratory sensitization to aromatic isocyanates can be induced solely through dermal exposure ()[1]. Relying exclusively on respiratory protection without rigorous dermal shielding creates a critical vulnerability in laboratory safety.

Furthermore, isocyanates react exothermically with ambient moisture ( H2O ) to form unstable carbamic acids, which rapidly decarboxylate to yield primary amines and carbon dioxide ( CO2 ). In sealed containers, this CO2 generation can cause catastrophic over-pressurization and explosive rupture ()[3].

Table 2: Representative Occupational Exposure Limits (OELs) (Note: Specific OELs for 4-fluoro-1-isocyanato-2-methylbenzene are not universally established; it must be handled under the stringent limits applied to structural analogs like MDI and TDI).

| Agency | Compound Proxy | Exposure Limit |

|---|---|---|

| OSHA (PEL) | MDI | 0.02 ppm (0.2 mg/m³) - Ceiling |

| NIOSH (REL) | MDI | 0.005 ppm (0.05 mg/m³) - TWA |

| ACGIH (TLV) | TDI | 0.001 ppm - TWA; 0.005 ppm - STEL |

Self-Validating Experimental Protocols & Engineering Controls

To ensure absolute safety, laboratories must implement "self-validating" protocols. A self-validating system eliminates assumptions by embedding verification steps before progressing to the next high-risk phase. For instance, assuming a fume hood is working is insufficient; the protocol mandates empirical verification of face velocity before opening the reagent.

Caption: Self-validating workflow for the safe handling and decontamination of isocyanates.

Step-by-Step Methodology:

-

Pre-Operational Environmental Validation:

-

Action: Verify the chemical fume hood face velocity.

-

Validation Check: Ensure the digital monitor reads between 80-120 feet per minute (fpm) ()[4]. Do not proceed if the flow is outside this range.

-

-

PPE Donning and Dermal Shielding:

-

Action: Don a chemically resistant apron, safety goggles, and double-layer gloves.

-

Causality: Thin latex gloves are highly permeable to isocyanates. Use thick nitrile or butyl rubber gloves (e.g., "Best" style 878) to prevent dermal penetration ()[2].

-

-

Inert Atmosphere Establishment:

-

Action: Purge the reaction vessel with Argon or Nitrogen.

-

Causality: Prevents the reaction of the isocyanate with atmospheric moisture, eliminating the risk of CO2 -induced pressurization and preserving reagent stoichiometry ()[3].

-

-

Reagent Dispensing:

-

Action: Transfer 4-fluoro-1-isocyanato-2-methylbenzene using a gas-tight syringe under positive inert gas pressure. Dispense only the exact volume required.

-

-

Reaction Execution:

-

Action: Maintain strict temperature control (e.g., using a cooling bath if the reaction is exothermic) to suppress the vapor pressure of the isocyanate.

-

-

Quenching and Decontamination:

-

Action: Upon reaction completion, quench all glassware, syringes, and contaminated surfaces with a validated isocyanate decontamination solution.

-

Causality: Standard ammonia-based solutions are often insufficient. Use a solution of monoethanolamine (MEA) and water (e.g., Pine-Sol®/MEA) or a proprietary polyglycol-based cleanser to effectively convert residual isocyanates into inert urea derivatives ()[5].

-

-

Post-Operational Surface Validation:

-

Action: Wipe the work area with colorimetric Swype® pads or use 1-(2-pyridyl)piperazine derivatization filters.

-

Validation Check: If the pad changes color, decontamination is incomplete. Re-apply the MEA solution and re-test until a negative result is achieved ()[1].

-

Decontamination and Emergency Response

In the event of an accidental breach of containment, immediate action is required to mitigate systemic exposure.

-

Dermal Exposure: Immediately wash the affected area with a polyglycol-based skin cleanser or corn oil, which have been shown to be more effective at solubilizing and removing aromatic isocyanates than standard soap and water ()[4]. Continue washing for at least 15 minutes.

-

Inhalation: Evacuate the individual to fresh air immediately. Because respiratory effects (such as severe bronchospasm) may be delayed by several hours, the exposed individual must be kept under medical observation even if asymptomatic ()[2].

-

Spill Response: Evacuate the immediate area. Personnel wearing full-face supplied-air respirators and heavy butyl gloves should cover the spill with an absorbent material, apply the MEA decontamination solution, and allow it to react for 30 minutes before collecting the waste into a sealed, labeled container ()[5].

Conclusion

The integration of 4-fluoro-1-isocyanato-2-methylbenzene into drug development pipelines requires a rigorous, mechanistic approach to occupational hygiene. By understanding the biochemical causality of haptenation and implementing self-validating engineering controls, scientists can harness the chemical utility of this aromatic isocyanate while eliminating the risk of respiratory sensitization and systemic toxicity.

Sources

- 1. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

Synthesis and Process Optimization of 4-Fluoro-1-isocyanato-2-methylbenzene: A Technical Guide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Methodology

Executive Summary & Mechanistic Rationale

The synthesis of highly specific fluorinated building blocks is a cornerstone of modern medicinal chemistry and agrochemical development. 4-Fluoro-1-isocyanato-2-methylbenzene (CAS: 67191-92-8) is a versatile electrophilic scaffold used to generate ureas, carbamates, and heterocycles.

Synthesizing this target from m-fluorotoluene (3-fluorotoluene) requires a highly controlled, three-step linear sequence: regioselective nitration, catalytic hydrogenation, and phosgenation. The primary challenge in this workflow lies in the initial step. Electrophilic aromatic substitution (EAS) of m-fluorotoluene yields a mixture of isomers due to the competing directing effects of the methyl and fluoro groups.

As demonstrated by Dongare et al. in their studies on fluorotoluene nitration , both the methyl and fluoro substituents are ortho/para directors. However, their synergistic directing effects strongly favor the C6 position (para to the fluoro group, ortho to the methyl group). This regioselectivity yields 4-fluoro-2-methylnitrobenzene as the major isomer (approx. 67% selectivity), which perfectly maps to the substitution pattern required for our target isocyanate.

Retrosynthetic Strategy & Process Workflow

To ensure scalability and safety, the process avoids gaseous phosgene, opting instead for triphosgene (bis(trichloromethyl) carbonate). Triphosgene acts as a crystalline, easily weighable surrogate that generates phosgene in situ, a standard established by Eckert and Forster .

Figure 1: Three-step synthetic workflow for 4-fluoro-1-isocyanato-2-methylbenzene.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to ensure causality between the experimental conditions and the desired chemical outcome, preventing the propagation of impurities.

Step 1: Regioselective Nitration of m-Fluorotoluene

Causality: Temperature control (0–5 °C) is critical here. Elevated temperatures will override the subtle steric preferences, leading to increased formation of the minor 2-fluoro-4-methylnitrobenzene isomer and potential dinitration or oxidative degradation of the methyl group.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and an addition funnel.

-

Reagent Loading: Add 3-fluorotoluene (50.0 g, 0.45 mol) and concentrated H₂SO₄ (100 mL). Cool the biphasic mixture to 0 °C using an ice-salt bath.

-

Mixed Acid Addition: In a separate flask, prepare a nitrating mixture of conc. HNO₃ (31.5 g, 0.50 mol) and conc. H₂SO₄ (30 mL). Transfer this to the addition funnel.

-

Reaction: Add the mixed acid dropwise over 1.5 hours, strictly maintaining the internal temperature below 5 °C. Stir for an additional 2 hours at 0 °C.

-

Workup: Pour the reaction mixture over 500 g of crushed ice. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Isolate the major isomer (4-fluoro-2-methylnitrobenzene) via fractional vacuum distillation or recrystallization from cold hexanes.

-

Self-Validation Checkpoint: Analyze via GC-MS. The chromatogram must show the major isomer peak (approx. 67% area) distinctly separated from the minor isomer. Target mass: m/z 155.1.

Step 2: Catalytic Hydrogenation to 4-Fluoro-2-methylaniline

Causality: While traditional Fe/HCl reductions work, catalytic hydrogenation over Pd/C is chosen for its scalability and clean reaction profile. It avoids the generation of iron sludge, which can trap the fluorinated aniline and complicate downstream anhydrous phosgenation.

-

Setup: Transfer 4-fluoro-2-methylnitrobenzene (30.0 g, 0.19 mol) into a Parr hydrogenation bottle or a heavy-walled flask.

-

Solvent & Catalyst: Dissolve the substrate in absolute ethanol (200 mL). Carefully add 10% Pd/C (3.0 g, 10 wt%) under a continuous stream of nitrogen to prevent ignition of the solvent vapors.

-

Reaction: Evacuate the vessel and backfill with H₂ gas three times. Pressurize to 30 psi with H₂ and agitate at room temperature. Monitor the pressure drop; the reaction is typically complete within 4–6 hours when hydrogen uptake ceases.

-

Workup: Purge the vessel with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford 4-fluoro-2-methylaniline as a pale liquid.

-

Self-Validation Checkpoint: Analyze via LC-MS and ¹H NMR. The yellow color of the nitro compound should be completely absent. LC-MS must show [M+H]+ = 126.1. ¹H NMR should reveal a broad singlet integrating for 2 protons at ~3.6 ppm (NH₂).

Step 3: Phosgenation via Triphosgene

Causality: Triphosgene is used at a stoichiometric ratio of 0.4 equivalents per mole of aniline. Because one mole of triphosgene yields three moles of phosgene upon thermal decomposition, this provides a 1.2x excess of phosgene, ensuring complete conversion to the isocyanate while minimizing unreacted phosgene waste .

CRITICAL SAFETY WARNING: This step generates highly toxic phosgene and HCl gas. It must be performed in a certified fume hood. The reactor exhaust must be routed through a double-trap basic scrubber system (10% NaOH).

-

Setup: Equip a thoroughly dried 250 mL 2-neck flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to the NaOH scrubber.

-

Reagent Loading: Dissolve triphosgene (11.8 g, 0.04 mol) in anhydrous toluene (100 mL). Cool to 0 °C under an argon atmosphere.

-

Addition: Dissolve 4-fluoro-2-methylaniline (12.5 g, 0.10 mol) in anhydrous toluene (30 mL). Add this solution dropwise to the triphosgene solution over 30 minutes.

-

Thermal Cracking: Gradually heat the reaction mixture to reflux (approx. 110 °C). The initial white precipitate (carbamoyl chloride intermediate) will dissolve as HCl is driven off and the isocyanate forms. Reflux for 3 hours.

-

Workup: Cool the system to room temperature. Purge the system with argon for 30 minutes to sweep any residual phosgene into the scrubber.

-

Isolation: Concentrate the toluene under reduced pressure (ensure the vacuum pump is vented to the hood). Purify the crude residue by short-path vacuum distillation to yield the target isocyanate as a clear liquid.

-

Self-Validation Checkpoint: Analyze via FT-IR spectroscopy. The spectrum must exhibit a dominant, sharp asymmetric stretching band at 2250–2270 cm⁻¹ , confirming the presence of the -N=C=O group.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for the optimized three-step workflow, assuming standard laboratory execution.

| Step | Chemical Transformation | Reagents & Conditions | Expected Yield | Key Analytical Marker |

| 1 | Regioselective Nitration | HNO₃/H₂SO₄, 0–5 °C, 2 h | 60–67% (Major Isomer) | GC-MS: Isomer separation, m/z 155.1 |

| 2 | Nitro Reduction | H₂, 10% Pd/C, EtOH, RT, 4 h | >95% | LC-MS: [M+H]+ = 126.1 |

| 3 | Phosgenation | Triphosgene, Toluene, 110 °C, 3 h | 80–85% | FT-IR: N=C=O stretch ~2260 cm⁻¹ |

References

-

Dongare, M. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(6), 715-718.[Link]

-

Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894-895.[Link]

-

Fuse, S., et al. (2022). Flow Photo-On-Demand Phosgenation Reactions with Chloroform. Organic Process Research & Development, 26(12), 2241-2248.[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Fluoro-1-isocyanato-2-methylbenzene

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, isocyanates serve as indispensable electrophilic building blocks. 4-Fluoro-1-isocyanato-2-methylbenzene (CAS: 67191-92-8) —also known as 4-fluoro-2-methylphenyl isocyanate—is a highly specialized reagent utilized primarily for the synthesis of complex asymmetrical ureas, carbamates, and heterocyclic scaffolds.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide provides an in-depth mechanistic analysis of the compound's physicochemical properties, a self-validating protocol for its application in drug synthesis, and the causality behind standard handling procedures.

Physicochemical Profiling & Structural Logic

To effectively utilize 4-fluoro-1-isocyanato-2-methylbenzene, one must first understand how its molecular architecture dictates its macroscopic properties and chemical reactivity.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound, essential for stoichiometric calculations and safety assessments[1].

| Property | Value / Description |

| CAS Registry Number | 67191-92-8 |

| Linear Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Physical State (at STP) | Liquid |

| InChI Key | MIMYFVDQCNYWNL-UHFFFAOYSA-N |

| MDL Number | MFCD18269641 |

| Hazard Classification | Danger (Sensitizer, Irritant, Harmful) |

| Key Hazard Statements | H302, H312, H315, H319, H332, H334, H335 |

Mechanistic Causality: Electronic and Steric Effects

The reactivity of the isocyanate group (-N=C=O) in this specific molecule is governed by a delicate interplay between the para-fluoro and ortho-methyl substituents:

-

Electronic Activation (The Fluorine Effect): The highly electronegative fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I). This subtly increases the partial positive charge ( δ+ ) on the isocyanate carbon, rendering it highly susceptible to nucleophilic attack by amines or alcohols.

-

Steric Modulation (The Methyl Effect): The methyl group at the ortho position provides critical steric shielding. This steric bulk serves a dual purpose: chemically, it moderates the reaction kinetics to prevent runaway exothermic polymerizations (such as dimerization to uretidinediones); pharmacologically, it restricts the rotational freedom of the resulting urea bond, locking the molecule into a specific conformation favorable for binding within the hydrophobic pockets of target proteins.

Experimental Workflow: Anhydrous Synthesis of Diaryl Ureas

The primary application of 4-fluoro-1-isocyanato-2-methylbenzene is the synthesis of asymmetrical diaryl ureas, a privileged pharmacophore in Type II kinase inhibitors. The following protocol is designed as a self-validating system , ensuring high yield while mitigating the formation of symmetrical urea byproducts.

Step-by-Step Methodology

Step 1: Preparation of the Anhydrous Environment

-

Procedure: Flame-dry a two-neck round-bottom flask under vacuum and backfill with inert argon gas. Dissolve the target nucleophile (e.g., a primary aniline derivative, 1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: Isocyanates are exquisitely sensitive to moisture. Water acts as a competing nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to yield a primary amine, which subsequently reacts with unreacted isocyanate to form an insoluble, symmetrical urea byproduct. Absolute anhydrous conditions are non-negotiable to preserve the stoichiometry and yield.

Step 2: Temperature-Controlled Addition

-

Procedure: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 4-fluoro-1-isocyanato-2-methylbenzene (1.05 equiv) in a minimal volume of anhydrous solvent and add it dropwise via an addition funnel over 15–20 minutes.

-

Causality: The nucleophilic addition to the electrophilic isocyanate carbon is highly exothermic. Dropwise addition at 0 °C controls the thermal kinetics, preventing thermal degradation and suppressing higher-order side reactions, such as biuret or allophanate formation (which occur when the newly formed urea acts as a nucleophile against excess isocyanate at elevated temperatures).

Fig 1. Mechanistic workflow and competing pathways in isocyanate derivatization.

Step 3: Reaction Maturation & Self-Validating Quality Control

-

Procedure: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progression using Fourier-Transform Infrared Spectroscopy (FT-IR).

-

Causality: FT-IR provides real-time, definitive validation of the reaction state. The isocyanate group exhibits a distinct, strong, and broad cumulative double-bond stretching absorption at ~2250–2270 cm⁻¹ . The complete disappearance of this peak, coupled with the emergence of a sharp urea carbonyl (C=O) stretch at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹ , mathematically validates the total consumption of the electrophile and the formation of the target product.

Step 4: Quenching and Isolation

-

Procedure: Quench the reaction with 1 mL of anhydrous methanol. Concentrate the mixture under reduced pressure and purify via flash column chromatography.

-

Causality: Methanol acts as a sacrificial nucleophile, reacting with any trace unreacted isocyanate to form a stable, easily separable methyl carbamate. This ensures the final isolated product is entirely free of toxic, reactive electrophilic impurities.

Pharmacological Applications in Drug Development

Derivatives synthesized from 4-fluoro-1-isocyanato-2-methylbenzene are heavily featured in oncology drug development. The resulting diaryl urea motif is a "privileged structure" capable of forming bidentate hydrogen bonds with the hinge region of kinases (such as VEGFR, PDGFR, and RAF).

The ortho-methyl group introduced by this specific isocyanate forces the adjacent aromatic ring out of coplanarity with the urea plane. This specific geometry is highly favored for stabilizing the DFG-out conformation of kinases, the hallmark of Type II kinase inhibitors.

Fig 2. Pharmacological mechanism of diaryl ureas in Type II kinase inhibition.

Safety, Handling, and Quenching Protocols

Isocyanates are potent electrophiles and recognized respiratory sensitizers (H334). Repeated exposure can lead to severe occupational asthma and dermal sensitization.

-

Engineering Controls: Handle exclusively within a certified, externally exhausted chemical fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a chemically resistant lab coat.

-

Spill Decontamination Causality: In the event of a spill, never use water , as the resulting generation of CO₂ gas in a confined space can cause rupture or explosion. Instead, quench the spill with a specialized decontamination solution (typically 5% aqueous ammonia, 5% liquid detergent, and 90% ethanol). The ammonia acts as a highly reactive nucleophile, rapidly and safely converting the toxic isocyanate into a benign, water-soluble urea derivative, while the detergent breaks the surface tension of the hydrophobic liquid.

References

Sources

Technical Whitepaper: Stability, Storage, and Handling of 4-Fluoro-1-isocyanato-2-methylbenzene

Executive Summary

4-Fluoro-1-isocyanato-2-methylbenzene (CAS: 67191-92-8), also known as 4-fluoro-2-methylphenyl isocyanate, is a highly reactive, electrophilic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and specialized polyurethane derivatives [1]. Due to the inherent reactivity of the isocyanate (-N=C=O) functional group, this compound presents significant challenges regarding shelf-life, moisture sensitivity, and handling safety.

This technical guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to ensure the chemical integrity of 4-fluoro-1-isocyanato-2-methylbenzene, prevent hazardous degradation, and validate reagent quality prior to complex synthetic applications.

Physicochemical Profile & Mechanistic Degradation

To implement effective storage protocols, one must first understand the causality of the compound's degradation. The molecular formula is C8H6FNO with a monoisotopic mass of 151.04 Da [2]. The electrophilicity of the isocyanate carbon is further enhanced by the electron-withdrawing nature of the para-fluoro substituent, making it highly susceptible to nucleophilic attack.

The Hydrolysis Pathway

The primary vector for degradation is atmospheric moisture. Isocyanates react exothermically with water at room temperature to form an unstable carbamic acid intermediate [3]. This intermediate rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) gas and yielding 4-fluoro-2-methylaniline (a primary amine).

Because primary amines are highly nucleophilic and react significantly faster than water, the newly formed aniline will immediately attack an unreacted isocyanate molecule. This secondary reaction yields a highly insoluble symmetric byproduct: N,N'-bis(4-fluoro-2-methylphenyl)urea [3].

Hazard Warning: The evolution of CO₂ gas in a tightly sealed, moisture-contaminated container will lead to severe pressure build-up, creating a risk of container rupture or explosive bursting [4].

Mechanistic pathway of moisture-induced degradation of aryl isocyanates into diaryl ureas.

Core Storage Protocols & Environmental Control

To arrest the kinetic pathways of hydrolysis, dimerization (forming uretidinediones), and trimerization (forming isocyanurates), strict environmental controls must be enforced.

Quantitative Storage Matrix

The following table summarizes the optimized storage parameters required to maintain >97% purity over a 12-month lifecycle.

| Parameter | Optimal Condition | Mechanistic Rationale |

| Temperature | 2 °C to 8 °C (Target: 4 °C) | Suppresses the kinetic energy required for spontaneous auto-oligomerization and slows hydrolysis rates [1]. |

| Atmosphere | Dry Argon (Ar) | Argon is denser than air/nitrogen; it settles over the liquid phase, providing a robust physical blanket against ambient humidity. |

| Container | Amber Glass (Septum-sealed) | Prevents photolytic degradation. Glass is impermeable to moisture, unlike many polymeric containers. |

| Headspace | < 10% of total volume | Minimizes the absolute amount of residual moisture trapped in the gaseous phase above the liquid. |

Handling & Experimental Workflows

A protocol is only as reliable as its execution. The following self-validating workflow ensures that the reagent is transferred without introducing ambient moisture, thereby preserving the integrity of the master stock.

Protocol 1: Inert Aliquoting via Schlenk Line Technique

Causality Note: A common error is opening a refrigerated container immediately upon removal from cold storage. This causes ambient moisture to instantly condense on the cold liquid, initiating the hydrolysis cascade.

-

Thermal Equilibration: Remove the sealed container from 4 °C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30–45 minutes) before breaking the seal.

-

Glassware Preparation: Ensure all receiving flasks and syringes are oven-dried (120 °C for >2 hours) and cooled under a vacuum.

-

Atmospheric Purge: Connect the receiving flask to a Schlenk line. Perform three cycles of vacuum evacuation followed by backfilling with ultra-dry Argon.

-

Syringe Transfer: Pierce the septum of the isocyanate container with a dry, Argon-flushed syringe. Withdraw the required volume while simultaneously injecting an equivalent volume of Argon to prevent drawing a vacuum (which could pull in moist laboratory air).

-

Resealing: Immediately wrap the punctured septum with Parafilm or Teflon tape and return the master stock to 4 °C storage.

Step-by-step Schlenk line workflow for aliquoting moisture-sensitive isocyanates.

Protocol 2: Quality Control & Self-Validation (FT-IR)

Before committing a stored batch of 4-fluoro-1-isocyanato-2-methylbenzene to a complex, multi-step synthesis, validate its integrity using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR FT-IR). This acts as a rapid, self-validating checkpoint.

| Diagnostic Peak (cm⁻¹) | Assignment | Interpretation |

| ~2270 (Strong, Sharp) | -N=C=O Asymmetric Stretch | Pass: Indicates intact isocyanate. |